molecular formula C6H12ClNO3 B13021550 (3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride

Cat. No.: B13021550
M. Wt: 181.62 g/mol
InChI Key: PKBLRASXDQUWAX-JBUOLDKXSA-N
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Description

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminotetrahydropyran ring and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride
  • (3S,4S)-4-Hydroxy-2H-pyran-3-carboxylicacidhydrochloride

Uniqueness

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

(3S,4S)-4-aminooxane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1

InChI Key

PKBLRASXDQUWAX-JBUOLDKXSA-N

Isomeric SMILES

C1COC[C@H]([C@H]1N)C(=O)O.Cl

Canonical SMILES

C1COCC(C1N)C(=O)O.Cl

Origin of Product

United States

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